![molecular formula C17H15N7O2 B3010671 4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034351-21-6](/img/structure/B3010671.png)

4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

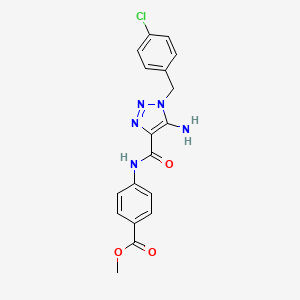

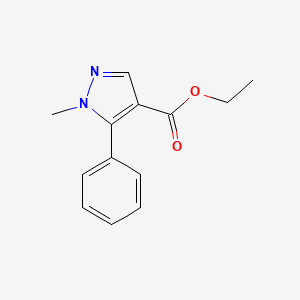

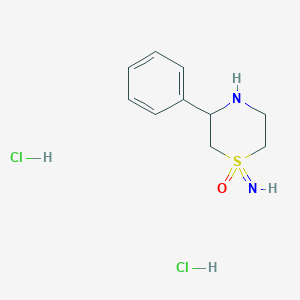

The compound "4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide" is a complex molecule that appears to be a derivative of imidazole and triazolopyrazine. Imidazole is a five-membered planar ring with two nitrogen atoms at non-adjacent positions, which is a feature in many pharmaceutical drugs. Triazolopyrazine is another heterocyclic compound that often features in drug design due to its potential biological activities.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into the synthesis of related heterocyclic compounds. For instance, the synthesis of various benzo[d]imidazole derivatives with potential antioxidant and antimicrobial activities is described in the first paper. These compounds were synthesized through a multi-step process involving Schiff's base formation, reaction with ethyl cyanoacetate, N-methylation, and further reactions with different carboxylic acids . Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple rings that include nitrogen atoms. These structures are often associated with a variety of biological activities. The imidazole ring, a component of the compound, is known for its role in drugs due to its resemblance to the adenine part of ATP, making it significant in enzyme inhibition . The triazolopyrazine component is likely to contribute to the compound's potential biological activities, although the specific details are not provided in the papers.

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for the compound "4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide". However, based on the chemical structure, it can be inferred that the compound may undergo reactions typical of amides, such as hydrolysis, and reactions typical of heterocyclic compounds, such as electrophilic and nucleophilic substitutions. The presence of the hydroxy group may also allow for the formation of hydrogen bonds, which could be relevant in its biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the papers. However, the presence of multiple heterocycles suggests that the compound may have significant aromatic character, which could affect its solubility and stability. The imidazole and triazolopyrazine rings may also influence the compound's pKa and lipophilicity, which are important factors in drug absorption and distribution . The compound's potential for forming hydrogen bonds due to the hydroxy group could also affect its solubility in water and biological fluids.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Synthesis of Pyrazolo[5,1-c]triazines and Other Derivatives : Research on the synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives emphasizes the versatility of heterocyclic compounds. These compounds, including those containing the benzofuran moiety, are synthesized via reactions with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. The structural confirmation of these compounds is achieved through elemental analyses and spectral data, highlighting the diverse synthetic pathways explored in heterocyclic chemistry (Abdelhamid, Fahmi, & Alsheflo, 2012).

Antitumor and Antimicrobial Applications

Antitumor Imidazotetrazines : The synthesis of novel imidazotetrazinones and related compounds explores their potential as antitumor drugs, emphasizing the significance of heterocyclic compounds in medicinal chemistry. Despite varying cytotoxicity levels, the exploration of these compounds contributes to understanding the mode of action of antitumor drugs like temozolomide (Clark et al., 1995).

Anticancer and Antioxidant Agents : The synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines demonstrates their potential as anticancer and antioxidant agents. Specific derivatives have shown moderate anti-proliferation potential and high antioxidant capacity, even exceeding widely used reference antioxidants (Bekircan et al., 2005).

Synthesis Techniques and Chemical Interactions

Desulfurative Cyclization for Imidazo and Triazolopyridines : An efficient method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines through desulfurative cyclization highlights the innovative approaches in heterocyclic compound synthesis. This method offers advantages like mild conditions, short reaction times, and high yields, contributing to the advancement of synthetic chemistry (Ramesha et al., 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazoles and triazoles, have been found to interact with a variety of targets, including enzymes and receptors

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, imidazole rings are known to form hydrogen bonds and engage in π-stacking interactions, which could contribute to the binding of this compound to its targets .

Biochemical Pathways

Compounds containing imidazole and triazole rings have been found to influence a variety of biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism

Pharmacokinetics

For instance, these groups may enhance the compound’s solubility, potentially improving its absorption and distribution .

Result of Action

Similar compounds have been found to exert a variety of effects, such as inhibiting enzyme activity, modulating receptor signaling, and affecting cellular metabolism .

Action Environment

The action, efficacy, and stability of this compound may be influenced by a variety of environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, potentially influencing its interaction with targets. Additionally, the presence of other molecules could affect the compound’s stability and activity .

Propiedades

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O2/c25-16(13-3-1-12(2-4-13)10-23-7-5-18-11-23)20-9-14-21-22-15-17(26)19-6-8-24(14)15/h1-8,11H,9-10H2,(H,19,26)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRZBGNJXBEGPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=NN=C4N3C=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3010588.png)

![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3010590.png)

![(7S)-Spiro[2.4]heptan-7-ol](/img/structure/B3010591.png)

![ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B3010594.png)

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)

![2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3010604.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)

![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)